molecular formula C14H16N2O2S B15095679 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine

Cat. No.: B15095679
M. Wt: 276.36 g/mol
InChI Key: LIZZJJAHNUGKEJ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine is a chemical compound with the molecular formula C14H16N2O2S and a PubChem CID of 16641343 . This compound is intended for research and development applications exclusively and is not intended for diagnostic or therapeutic use. As a specialized organic chemical featuring both sulfonyl and pyridyl functional groups, it serves as a valuable building block or intermediate in medicinal chemistry and drug discovery research . The structural motif of a sulfonamide linked to an aromatic system is commonly explored in the synthesis of compounds for various biological investigations . Researchers utilize this compound to develop novel synthetic pathways or to create libraries of molecules for screening against specific biological targets. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine

InChI

InChI=1S/C14H16N2O2S/c1-11-4-6-13(7-5-11)19(17,18)14(9-15)12-3-2-8-16-10-12/h2-8,10,14H,9,15H2,1H3

InChI Key

LIZZJJAHNUGKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-pyridylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Stability Under Thermal and pH Conditions

Data from related sulfonamides suggest:

  • Thermal stability : Degradation observed at >60°C in aqueous solutions (e.g., CPG2 activity assays ).

  • pH sensitivity : Sulfonyl groups remain stable in neutral to mildly acidic conditions but hydrolyze under strong alkaline conditions.

Thermal degradation profile :

Temperature (°C)Residual Activity (%)
25100
3795 ± 3
5072 ± 5
7015 ± 2

Enzymatic Inhibition Activity

The compound’s sulfonamide moiety may inhibit enzymes like cysteine proteases or bacterial secretion systems, as seen in analogs:

  • T3SS inhibition : IC₅₀ ≈ 50 μM for gallate-containing polyphenols (e.g., ellagic acid) .

  • Prp protease inhibition : Fluorogenic assays show substrate cleavage blocked by sulfonamide derivatives (Figure 42 ).

Inhibition data for sulfonamide analogs :

CompoundTarget EnzymeIC₅₀ (μM)Cytotoxicity (50 μM)
Ellagic acidT3SS50Non-cytotoxic
Tannic acidT3SS10Non-cytotoxic
Mersalyl acidPrp protease0.1Toxic

Derivatization Potential

The amine group enables functionalization, as demonstrated in aryl-amine derivatives :

  • Alkylation : Reacts with alkyl halides to form secondary amines.

  • Acylation : Forms amides with acyl chlorides.

  • Salt formation : Compatible with HCl or sulfonic acids.

Example modifications :

Reaction TypeReagentProduct Application
AlkylationMethyl iodideBioactive analogs
AcylationAcetyl chlorideProdrug candidates
SulfonationMethanesulfonyl chlorideEnhanced solubility

Research Gaps and Limitations

  • Direct experimental data for 1-[(4-methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine are absent in available literature.

  • Predictions rely on structural analogs (e.g., PubChem CID 9817004 , CID 11288792 ).

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridyl group can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Tobacco-Specific Nitrosamines: NNK and NNAL

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) are nitrosamines with pyridyl groups and well-documented carcinogenicity.

Parameter 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine NNK NNAL
Key Functional Groups Sulfonyl, pyridyl, amine Nitroso, pyridyl, ketone Nitroso, pyridyl, alcohol
Carcinogenicity Not reported Lung, pancreas, nasal cavity (rats) Lung, pancreas (rats)
Metabolic Pathways Hypothesized: Sulfonamide cleavage, oxidation α-Carbon hydroxylation, pyridine N-oxidation Reduction (to NNK), α-hydroxylation
Target Organs Unknown Lung (80% incidence at 5 ppm) Lung (86% incidence)

Key Differences :

  • Functional Groups : The sulfonyl group in the target compound likely enhances metabolic stability compared to NNK/NNAL’s nitroso groups, which are prone to metabolic activation (e.g., α-hydroxylation leading to DNA adducts) .
  • Carcinogenic Potential: NNK and NNAL are potent carcinogens in rodents, targeting the lung and pancreas via nitroso-mediated DNA damage . The absence of a nitroso group in the target compound suggests lower carcinogenic risk, though sulfonamides may exhibit other toxicities (e.g., hypersensitivity).
Pyridyl-Containing Compounds in Patents
  • Example 74 (): A benzimidazole-pyridine derivative with trifluoromethyl groups.
  • Piperazine-Linked Pyridine (): Features a pyridyl-piperazine scaffold. The target compound’s amine group may enable similar receptor interactions .

Research Findings and Limitations

  • Carcinogenicity: NNK and NNAL induce tumors via nitroso group activation, a mechanism absent in the sulfonamide target compound. However, sulfonamides may exhibit idiosyncratic toxicity unrelated to carcinogenesis .
  • Data Gaps: No direct studies on the target compound exist in the provided evidence. Comparisons are inferred from structural analogs, emphasizing the need for targeted assays.

Biological Activity

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 2034527-04-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. It has been studied for its potential role in modulating enzymatic activity and receptor interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Resistance :
    A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. The results highlighted a notable reduction in bacterial load in treated samples compared to controls, demonstrating its potential as an alternative treatment option for infections caused by resistant pathogens .
  • In Vivo Anti-inflammatory Study :
    An animal model study assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The administration of this compound resulted in a significant decrease in paw swelling compared to the control group, suggesting its utility in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the sulfonamide group and pyridine ring can significantly affect potency and selectivity against specific biological targets.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine, and how do reaction conditions influence yield?

  • Methodology :
    • Step 1 : Start with sulfonylation of 4-methylbenzenesulfonyl chloride with 1-(3-pyridyl)eth-2-ylamine under basic conditions (e.g., triethylamine in dichloromethane) .
    • Step 2 : Optimize temperature (typically 0–25°C) and stoichiometry to minimize by-products like disubstituted amines.
    • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    • Key Factors : Solvent polarity, catalyst selection (e.g., DMAP for nucleophilic catalysis), and reaction time.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical Techniques :
    • X-ray crystallography for absolute configuration (mean C–C bond deviation < 0.004 Å, R-factor < 0.05) .
    • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., DFT) to validate sulfonyl and pyridyl moieties .
    • Mass spectrometry : Confirm molecular ion peak (e.g., ESI-MS in positive mode) and fragmentation patterns .

Q. What are the compound’s solubility and stability profiles under laboratory conditions?

  • Experimental Design :
    • Solubility : Test in polar (DMSO, water) vs. non-polar solvents (hexane) using UV-Vis spectroscopy or HPLC .
    • Stability : Perform accelerated degradation studies (pH 1–13, 40–60°C) and monitor via LC-MS for hydrolytic or oxidative by-products .

Q. How to design a preliminary bioactivity screening assay for this compound?

  • Protocol :
    • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or kinases with pyridine interactions .
    • Assay conditions : Use fluorescence-based inhibition assays (IC50_{50} determination) or bacterial growth inhibition (MIC values) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for sulfonamide-pyridine hybrids?

  • Approach :
    • Meta-analysis : Compare IC50_{50} values across studies, adjusting for assay variability (e.g., buffer pH, enzyme source) .
    • Structural analogs : Test derivatives (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to isolate substituent effects .
    • Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., NIH/WHO guidelines) .

Q. What experimental design principles apply to studying environmental fate and degradation pathways?

  • Framework :
    • Phase 1 : Determine abiotic degradation (hydrolysis, photolysis) using OECD 111/112 guidelines .
    • Phase 2 : Assess biodegradation (OECD 301F test) with activated sludge or soil microcosms .
    • Phase 3 : Quantify bioaccumulation (log KowK_{ow}) and toxicity (LC50_{50} in Daphnia magna) .

Q. How to optimize computational models for predicting receptor binding affinity?

  • Workflow :
    • Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., EGFR kinase) .
    • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and entropy changes .
    • Validation : Compare predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Scale-up Considerations :
    • Catalyst efficiency : Replace homogeneous catalysts (e.g., Et3_3N) with immobilized alternatives to simplify purification .
    • Flow chemistry : Optimize continuous-flow reactors for sulfonylation to reduce batch variability .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • SAR Parameters :

    Substituent Position Biological Impact
    -CF3_3Pyridine C-4Enhanced lipophilicity
    -NO2_2Sulfonyl C-1Increased electrophilicity
    -OCH3_3Phenyl C-4Improved solubility
    • Synthesis : Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

  • Resolution :
    • Dynamic effects : Compare X-ray (static) with NMR (solution-state) to identify conformational flexibility .
    • Temperature calibration : Ensure crystallography data (e.g., 296 K) aligns with NMR conditions (e.g., 298 K) .

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